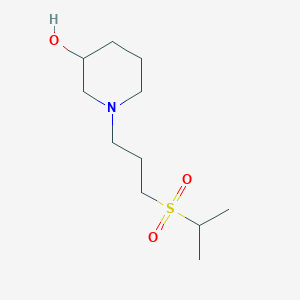
2-(4-hydroxyphenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxyphenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)acetamide is a chemical compound that belongs to the class of phenylacetamides. It is also known as THP-1 and is used in scientific research for its potential therapeutic properties. This compound has been studied extensively to understand its synthesis, mechanism of action, biochemical and physiological effects, and its potential applications in various diseases.
Mécanisme D'action
The mechanism of action of 2-(4-hydroxyphenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)acetamide involves its ability to modulate various signaling pathways in the body. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It also activates the AMPK pathway, which is involved in energy metabolism and cell survival. Additionally, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-(4-hydroxyphenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)acetamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. It also has potential cardioprotective effects by improving heart function and reducing the risk of cardiovascular diseases. In addition, it has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-hydroxyphenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)acetamide in lab experiments include its high yield and purity, its potential therapeutic properties, and its ability to modulate various signaling pathways in the body. However, its limitations include the need for further studies to fully understand its mechanism of action and its potential side effects.
Orientations Futures
There are many future directions for the study of 2-(4-hydroxyphenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)acetamide. One potential direction is to further investigate its potential therapeutic properties in various diseases such as cancer, cardiovascular diseases, and neurological disorders. Another direction is to study its potential side effects and toxicity in the body. Additionally, future studies could focus on the development of new analogs of this compound with improved therapeutic properties and reduced side effects.
Méthodes De Synthèse
The synthesis of 2-(4-hydroxyphenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)acetamide involves the reaction of 4-hydroxyphenylacetic acid with 2-(2-bromoethyl)-1,3-thiazole followed by reaction with sodium hydride and N-(2-hydroxy-2-thiophen-3-ylpropyl)amine. This process results in the formation of the desired compound with high yield and purity.
Applications De Recherche Scientifique
2-(4-hydroxyphenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)acetamide has been studied for its potential therapeutic properties in various diseases such as cancer, cardiovascular diseases, and neurological disorders. It has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It also has potential cardioprotective effects by reducing oxidative stress and inflammation in the heart. In addition, it has been studied for its neuroprotective properties in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-15(19,12-6-7-20-9-12)10-16-14(18)8-11-2-4-13(17)5-3-11/h2-7,9,17,19H,8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMNVGYDBVCDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=C(C=C1)O)(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxyphenyl)-N-(2-hydroxy-2-thiophen-3-ylpropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640940.png)

![[2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640950.png)
![[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640955.png)
![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640957.png)

![1-(2-Methylphenoxy)-3-[3-(2-methylpropoxy)pyrrolidin-1-yl]propan-2-ol](/img/structure/B6640982.png)
![N-[1-(3-hydroxyazetidin-1-yl)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide](/img/structure/B6640989.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641002.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641004.png)
![1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641009.png)
![(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone](/img/structure/B6641023.png)
![2-cyclohexyloxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide](/img/structure/B6641034.png)
![1-[2-(6-chloropyridin-3-yl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6641041.png)